molecular formula C21H25N7O B11539564 N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine

N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine

Cat. No.: B11539564
M. Wt: 391.5 g/mol
InChI Key: ZHTRWWCLHQXSRF-UHFFFAOYSA-N
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Description

N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound that features a morpholine ring, a triazine ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[2-(MORPHOLIN-4-YL)ETHYL]-N4,N6-DIPHENYL-1,3,5-TRIAMINE is unique due to its combination of a morpholine ring, a triazine ring, and two phenyl groups, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C21H25N7O

Molecular Weight

391.5 g/mol

IUPAC Name

6-N-(2-morpholin-4-ylethyl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H25N7O/c1-3-7-17(8-4-1)23-20-25-19(22-11-12-28-13-15-29-16-14-28)26-21(27-20)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H3,22,23,24,25,26,27)

InChI Key

ZHTRWWCLHQXSRF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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